![molecular formula C20H28N6O2 B2710258 1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1203220-32-9](/img/structure/B2710258.png)
1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea
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Description
1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis : Ni Shu-jing (2004) conducted a study on the synthesis of related pyrimidine derivatives, focusing on the use of strong acidic ion-exchange membranes in the synthesis process (Ni Shu-jing, 2004).
Pyrimidine Derivatives and Their Reactions : Hiroshi Yamanaka, Setsuko Niitsuma, and Takao Sakamoto (1979) explored the reactions of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate, contributing to the understanding of the chemical behavior of similar compounds (Yamanaka, Niitsuma, & Sakamoto, 1979).
Conformational Studies : Adam Kwiatkowski, E. Kolehmainen, and B. Ośmiałowski (2019) investigated the conformational equilibrium and tautomerism in urea derivatives, which can provide insights into the structural and functional aspects of similar compounds (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Microbial Degradation Studies : Seema B. Sharma, K. Banerjee, and P. Choudhury (2012) discussed the degradation of chlorimuron-ethyl, a compound with a similar pyrimidine structure, by Aspergillus niger. This research is significant for understanding the environmental impact and biodegradation of similar compounds (Sharma, Banerjee, & Choudhury, 2012).
Crystal Structure Analysis : Research by H. Ming and D. South (2004) on similar pyrimidine derivatives, focused on their crystal structures, which is crucial for understanding the physical and chemical properties of such compounds (Ming & South, 2004).
Enzyme Inhibition Studies : A study by A. Sujayev et al. (2016) on tetrahydropyrimidine derivatives discussed their inhibition profiles against various enzymes. Such research can be instrumental in developing therapeutic agents (Sujayev et al., 2016).
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-14-6-7-17(28-3)16(12-14)25-20(27)22-9-8-21-18-13-19(24-15(2)23-18)26-10-4-5-11-26/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,21,23,24)(H2,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONABGXOHPBPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea |
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